7-Ethylimidazo[1,2-a]pyridine-2-carboxylic acid
Overview
Description
7-Ethylimidazo[1,2-a]pyridine-2-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of an imidazo[1,2-a]pyridine core with an ethyl group at the 7th position and a carboxylic acid group at the 2nd position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Ethylimidazo[1,2-a]pyridine-2-carboxylic acid typically involves the cyclization of 2-aminopyridines with α-bromoketones or α-chloroketones. One common method is the condensation reaction between 2-aminopyridine and an α-bromoketone under basic conditions, followed by cyclization to form the imidazo[1,2-a]pyridine core .
Industrial Production Methods: Industrial production of this compound often employs metal-catalyzed coupling reactions, such as palladium-catalyzed cross-coupling reactions. These methods provide high yields and are scalable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 7-Ethylimidazo[1,2-a]pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alcohols or amines in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).
Major Products Formed:
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Formation of esters or amides.
Scientific Research Applications
7-Ethylimidazo[1,2-a]pyridine-2-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of drugs targeting various diseases, including tuberculosis and cancer.
Biological Studies: The compound is used in studies to understand its interaction with biological targets and its mechanism of action.
Material Science: Due to its unique structural properties, it is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 7-Ethylimidazo[1,2-a]pyridine-2-carboxylic acid involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it has been shown to inhibit certain enzymes or receptors, leading to its therapeutic effects. The compound can bind to active sites of enzymes, blocking their activity and thereby exerting its biological effects .
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine: The parent compound without the ethyl and carboxylic acid groups.
2,7-Dimethylimidazo[1,2-a]pyridine: A similar compound with methyl groups at the 2nd and 7th positions.
Uniqueness: 7-Ethylimidazo[1,2-a]pyridine-2-carboxylic acid is unique due to the presence of the ethyl group at the 7th position and the carboxylic acid group at the 2nd position. These functional groups contribute to its distinct chemical reactivity and biological activity compared to other imidazo[1,2-a]pyridine derivatives .
Properties
IUPAC Name |
7-ethylimidazo[1,2-a]pyridine-2-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-2-7-3-4-12-6-8(10(13)14)11-9(12)5-7/h3-6H,2H2,1H3,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJKJMFZCBKRGDR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=NC(=CN2C=C1)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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